4-(6-Bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic compound that acts as a selective estrogen receptor modulator (SERM). It exhibits a higher affinity for estrogen receptor subtype alpha (ERα) compared to estrogen receptor subtype beta (ERβ) and G protein-coupled estrogen receptor 1 (GPR30). This selectivity makes it a valuable tool in scientific research to study the distinct roles and signaling pathways of different estrogen receptor subtypes.
4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one acts as an agonist for estrogen receptors, primarily exhibiting a preference for ERα. Upon binding to ERα, it initiates a cascade of downstream signaling events, including a reduction in intracellular free calcium ion concentration ([Ca2+]i) within the vascular smooth muscle cells (VSM). This reduction in [Ca2+]i ultimately leads to vasodilation.
4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one serves as a valuable pharmacological tool in studying estrogen receptor signaling and its implications in various physiological processes, particularly in the context of vascular function. * Estrogen Receptor Subtype-Specific Research: It can be employed to differentiate the roles of ERα, ERβ, and GPR30 in vascular reactivity and potentially other estrogen-responsive tissues. * Vasodilation Studies: Its ability to induce vasodilation through a mechanism involving reduced [Ca2+]i in VSM makes it useful for investigating vascular tone regulation and potential therapeutic interventions for cardiovascular diseases.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9